4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Overview
Description
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C16H17FN2O4S . It is a versatile material used in scientific research and exhibits remarkable properties suitable for various applications, such as drug development, catalysis, and material sciences.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and others. The specific physical and chemical properties for this compound are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
The compound 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid is associated with various synthetic routes and applications in scientific research, particularly in the context of its precursor and derivative compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the relevance of closely related chemical entities. This synthesis highlights the challenges and solutions in the production of compounds with fluorine substitutions, which are often critical for the bioactivity of pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).
Degradation and Stability Studies
The stability and degradation of pharmaceutical compounds are crucial for their development and environmental impact assessment. A study on nitisinone, which shares structural similarities with the target compound, employed LC-MS/MS to explore its stability and degradation pathways. This research provides insight into the challenges of maintaining the integrity of complex organic molecules in various conditions, which is relevant for the environmental and pharmacological evaluation of related compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antimicrobial and Antituberculosis Activity
Research on organotin(IV) complexes has shown significant antituberculosis activity, emphasizing the potential of incorporating benzoic acid derivatives into complex molecules for enhanced biological activity. This illustrates the broader applicability of benzoic acid derivatives in the development of antimicrobial agents, potentially including this compound or its analogs (Iqbal, Ali, & Shahzadi, 2015).
Chemosensor Development
Derivatives of benzoic acid, such as 4-methyl-2,6-diformylphenol, have been used to develop fluorescent chemosensors for detecting a wide range of analytes. This area of research highlights the versatility of benzoic acid derivatives in analytical chemistry, where modifications to the benzoic acid core can lead to sensitive and selective detection systems for metals, anions, and organic compounds (Roy, 2021).
Pharmacokinetics and Pharmacodynamics
Studies on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances provide a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of complex organic compounds, including benzoic acid derivatives. Such research is essential for predicting the behavior of new drugs in the body and assessing their potential risks and benefits (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[[N-(dimethylsulfamoyl)-2-fluoroanilino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-18(2)24(22,23)19(15-6-4-3-5-14(15)17)11-12-7-9-13(10-8-12)16(20)21/h3-10H,11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAUISNYFULSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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